6-Chloro-2-isopropoxy-3-nitropyridine
Overview
Description
6-Chloro-2-isopropoxy-3-nitropyridine is an organic compound with the molecular formula C8H9ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, an isopropoxy group at the 2nd position, and a nitro group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine typically involves the nitration of 2-isopropoxypyridine followed by chlorination. The nitration process introduces the nitro group at the 3rd position, while the subsequent chlorination step introduces the chlorine atom at the 6th position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-isopropoxy-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of 6-Chloro-2-isopropoxy-3-aminopyridine.
Oxidation: Formation of carbonyl derivatives from the isopropoxy group.
Scientific Research Applications
6-Chloro-2-isopropoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-isopropoxy-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chlorine and isopropoxy groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-nitropyridine: Lacks the isopropoxy group, making it less hydrophobic and potentially less bioactive.
2-Isopropoxy-3-nitropyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloro-3-nitropyridine: Lacks the isopropoxy group, altering its solubility and chemical behavior.
Uniqueness
6-Chloro-2-isopropoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chlorine and isopropoxy groups enhances its reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
6-chloro-3-nitro-2-propan-2-yloxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)14-8-6(11(12)13)3-4-7(9)10-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFKAZUTHFILIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186413-77-4 | |
Record name | 6-chloro-3-nitro-2-(propan-2-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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